4-Chlorophenyl salicylate
Overview
Description
4-Chlorophenyl salicylate is an organic compound with the molecular formula C₁₃H₉ClO₃. It is a derivative of salicylic acid where the hydroxyl group is esterified with 4-chlorophenol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophenyl salicylate can be synthesized by esterification of salicylic acid with 4-chlorophenol. One common method involves the use of phosphorus oxychloride as a dehydrating agent. The reaction is typically carried out by heating a mixture of salicylic acid and 4-chlorophenol in the presence of phosphorus oxychloride at a temperature of 75-80°C for several hours. The resulting product is then purified by recrystallization from ethanol .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl salicylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to yield salicylic acid and 4-chlorophenol.
Substitution Reactions: The chlorine atom in the 4-chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Salicylic acid and 4-chlorophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorophenyl salicylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug formulations due to its structural similarity to salicylic acid derivatives.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chlorophenyl salicylate is primarily related to its ability to interact with biological molecules. It can inhibit the activity of certain enzymes by binding to their active sites. For example, it may inhibit cyclooxygenase enzymes, similar to other salicylate derivatives, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Phenyl Salicylate: Similar structure but lacks the chlorine atom. Used as an analgesic and antiseptic.
Methyl Salicylate: Known for its use in topical pain relief products.
Acetylsalicylic Acid (Aspirin): Widely used as an analgesic and anti-inflammatory drug.
Uniqueness: 4-Chlorophenyl salicylate is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This structural modification can enhance its antimicrobial properties and alter its interaction with biological targets compared to non-chlorinated salicylates.
Properties
IUPAC Name |
(4-chlorophenyl) 2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)15/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYYMOBSJNEIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183647 | |
Record name | 4-Chlorophenyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2944-58-3 | |
Record name | Benzoic acid, 2-hydroxy-, 4-chlorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2944-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophenyl salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorophenyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorophenyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROPHENYL SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ598VZN41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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